molecular formula C11H15Cl3N2 B4897995 1-(2,6-dichlorobenzyl)piperazine hydrochloride

1-(2,6-dichlorobenzyl)piperazine hydrochloride

Cat. No. B4897995
M. Wt: 281.6 g/mol
InChI Key: UUIPEWSMMGNTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-dichlorobenzyl)piperazine hydrochloride, commonly known as DCBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives and has been widely studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of DCBP is not fully understood, but it is believed to act as a dopamine receptor antagonist. DCBP has been shown to bind to the D2 dopamine receptor with high affinity and block its activity, leading to a decrease in dopamine release in the brain.
Biochemical and Physiological Effects:
DCBP has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular signaling pathways, and the alteration of gene expression. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

DCBP has several advantages as a research tool, including its high potency and selectivity for the D2 dopamine receptor. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on DCBP, including:
1. Further investigation of its mechanism of action and binding affinity for other dopamine receptors.
2. Exploration of its potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia and depression.
3. Development of new analogs of DCBP with improved pharmacological properties.
4. Studies on the potential neuroprotective effects of DCBP in neurodegenerative diseases such as Parkinson's and Alzheimer's.
5. Investigation of the potential use of DCBP as a tool for studying the role of dopamine in brain function and behavior.
In conclusion, DCBP is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and explore its potential therapeutic applications.

Synthesis Methods

The synthesis of DCBP involves the reaction of 2,6-dichlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction yields DCBP as a white crystalline solid, which is then purified through recrystallization.

Scientific Research Applications

DCBP has been extensively studied for its potential applications in various fields such as pharmacology, medicinal chemistry, and neuroscience. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15;/h1-3,14H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIPEWSMMGNTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorobenzyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.